![molecular formula C16H25N3O2S B1245912 4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide CAS No. 827036-76-0](/img/structure/B1245912.png)
4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide
Overview
Description
4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide, also known as DMAPA, is a synthetic molecule used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 140°C. DMAPA is composed of an amide group, a benzene ring, and two nitrogen atoms. It is a versatile compound that can be used to synthesize a variety of other molecules and can be used as a catalyst in a variety of reactions.
Scientific Research Applications
Neuroprotection in Traumatic Brain Injury
The compound has been studied for its potential neuroprotective effects in the context of traumatic brain injury (TBI). It has been found that post-injury administration of this compound can improve neurobehavioral recovery and reduce tissue damage . This suggests that it could be a promising therapeutic agent for treating acute injuries of the central nervous system .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects, particularly in the context of TBI. It has been shown to attenuate injury-induced inflammatory responses, as indicated by reduced glial accumulation and activation . This anti-inflammatory action could be beneficial in various conditions characterized by excessive inflammation.
Modulation of Histone Acetylation
The compound is a histone deacetylase (HDAC) inhibitor, which means it can increase the acetylation of histones. This can influence gene expression and has potential implications in various biological processes and diseases . In the context of TBI, increased histone H3 acetylation has been associated with improved outcomes .
Potential Use in Stroke Treatment
While specific studies on this compound’s use in stroke treatment were not found, HDAC inhibitors in general are being explored for their potential in treating acute central nervous system injuries, including ischemic and hemorrhagic stroke . Given this compound’s demonstrated benefits in TBI, it could potentially be of interest in stroke research as well.
Neurodegeneration
The compound has been associated with reduced signs of neurodegeneration following traumatic brain injury . This suggests potential applications in the treatment of neurodegenerative diseases, although further research would be needed to explore this possibility.
properties
IUPAC Name |
4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHSANPZHQNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460682 | |
Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827036-76-0 | |
Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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